1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one
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Overview
Description
1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one is a complex organic compound that features a thiophene ring, a morpholine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The morpholine ring can be introduced through nucleophilic substitution reactions, while the pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine and pyrrolidine rings may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one
- 4-Pyrrolidin-1-yl-2-thiophen-2-yl-quinoline
- 1-Furan-2-yl-4-thiophen-2-yl-butane-1,4-dione
Uniqueness
1-[2-(2-Thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one is unique due to the presence of the morpholine ring, which is not commonly found in similar compounds.
Properties
IUPAC Name |
1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-5-16(20)19-8-3-6-13(19)17(21)18-9-10-22-14(12-18)15-7-4-11-23-15/h4,7,11,13-14H,2-3,5-6,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBKHWFPPQAWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)N2CCOC(C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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